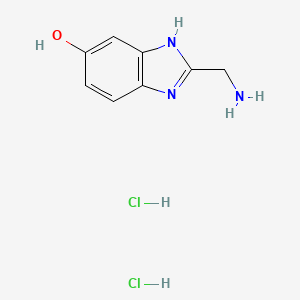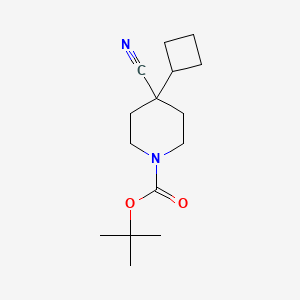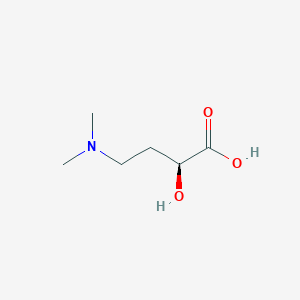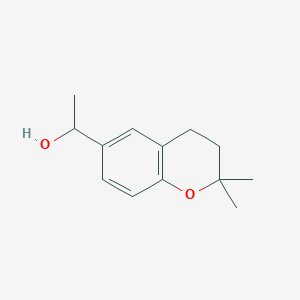
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3-(hydroxymethyl)pentan-3-yl group. This compound is typically used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of benzyl alcohol with 3-(hydroxymethyl)pentan-3-isocyanate. This reaction proceeds under mild conditions and yields the desired carbamate product .
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: can be synthesized through the reaction of benzyl chloroformate with 3-(hydroxymethyl)pentan-3-amine under basic conditions.
Industrial Production Methods: Industrial production of This compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd-C) can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Substituted benzyl derivatives
Applications De Recherche Scientifique
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions, releasing the free amine. This property is utilized in peptide synthesis, where the compound protects the amine functionality during the coupling of amino acids . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in drug development or polymer production .
Comparaison Avec Des Composés Similaires
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: can be compared with other carbamate compounds:
Benzyl carbamate: Similar in structure but lacks the 3-(hydroxymethyl)pentan-3-yl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Contains a fluorenylmethoxy group and is used as a protecting group for amines in peptide synthesis.
Uniqueness: This compound is unique due to the presence of the 3-(hydroxymethyl)pentan-3-yl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
benzyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-14(4-2,11-16)15-13(17)18-10-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17) |
Clé InChI |
JXGJVQQOQRIGSB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)


![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)

![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)







